Cas no 2229097-19-0 (3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid)

3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid structure
2229097-19-0 structure
商品名:3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
CAS番号:2229097-19-0
MF:C13H14ClF2NO2
メガワット:289.70556974411
CID:6242950
PubChem ID:165882964

3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
    • 2229097-19-0
    • EN300-1961635
    • インチ: 1S/C13H14ClF2NO2/c14-12-8(9(13(15)16)6-11(18)19)5-7-3-1-2-4-10(7)17-12/h5,9,13H,1-4,6H2,(H,18,19)
    • InChIKey: SYZPNVLIADKKAR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C2C(CCCC2)=N1)C(C(F)F)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 289.0681127g/mol
  • どういたいしつりょう: 289.0681127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1961635-0.1g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
0.1g
$1207.0 2023-09-17
Enamine
EN300-1961635-5.0g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
5g
$3977.0 2023-05-26
Enamine
EN300-1961635-5g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
5g
$3977.0 2023-09-17
Enamine
EN300-1961635-0.25g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
0.25g
$1262.0 2023-09-17
Enamine
EN300-1961635-1.0g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
1g
$1371.0 2023-05-26
Enamine
EN300-1961635-0.5g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
0.5g
$1316.0 2023-09-17
Enamine
EN300-1961635-0.05g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
0.05g
$1152.0 2023-09-17
Enamine
EN300-1961635-2.5g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
2.5g
$2688.0 2023-09-17
Enamine
EN300-1961635-10.0g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
10g
$5897.0 2023-05-26
Enamine
EN300-1961635-1g
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
2229097-19-0
1g
$1371.0 2023-09-17

3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid 関連文献

3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acidに関する追加情報

Comprehensive Overview of 3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid (CAS No. 2229097-19-0)

3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid (CAS No. 2229097-19-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their versatility in drug discovery and material science. The presence of both chloro and difluoro substituents in its molecular framework enhances its reactivity and binding affinity, making it a valuable intermediate for synthesizing bioactive molecules.

In recent years, the demand for fluorinated compounds like 3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid has surged, driven by their applications in medicinal chemistry and crop protection. Researchers are particularly interested in its potential as a building block for designing small-molecule inhibitors targeting enzymes such as kinases and proteases. Its CAS No. 2229097-19-0 is frequently searched in scientific databases, reflecting its relevance in cutting-edge studies.

The compound's synthetic route often involves multi-step organic reactions, including cyclization and halogenation, to achieve the desired tetrahydroquinoline core. Its carboxylic acid functionality further allows for derivatization, enabling the creation of esters, amides, and other derivatives with tailored properties. This adaptability makes it a focal point for structure-activity relationship (SAR) studies, where slight modifications can lead to significant changes in biological activity.

From an SEO perspective, queries such as "buy 3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid" or "CAS 2229097-19-0 suppliers" are common, indicating commercial interest. Additionally, academic searches often focus on "synthesis of tetrahydroquinoline derivatives" or "applications of fluorinated butanoic acids," highlighting the compound's interdisciplinary appeal. Its molecular weight and solubility data are also frequently requested, underscoring the need for detailed technical specifications.

Environmental and green chemistry considerations are increasingly shaping the discourse around compounds like 3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid. Researchers are exploring sustainable synthesis methods to minimize waste and energy consumption, aligning with global trends toward eco-friendly chemical production. This aligns with broader industry shifts, as evidenced by the rise in searches for "green solvents for organic synthesis" and "catalysis in fluorination reactions."

In summary, 3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid (CAS No. 2229097-19-0) represents a compelling case study in modern chemical research. Its structural complexity, combined with its potential in drug development and agrochemical innovation, ensures its continued relevance. As scientific inquiries evolve, this compound is poised to remain a key player in addressing challenges across life sciences and industrial chemistry.

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